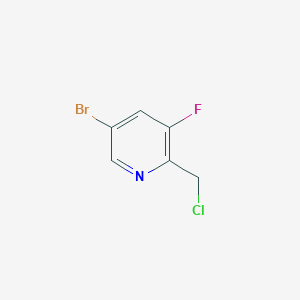

5-溴-2-(氯甲基)-3-氟吡啶

描述

Synthesis Analysis

While there isn’t specific information available on the synthesis of 5-Bromo-2-(chloromethyl)-3-fluoropyridine, there are related compounds that have been synthesized. For example, the synthesis of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . Another method includes making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride .科学研究应用

Chemoselective Functionalization

5-Bromo-2-(chloromethyl)-3-fluoropyridine has been studied for its chemoselective functionalization capabilities. Researchers have described the use of catalytic amination conditions to achieve exclusive bromide substitution for both secondary amines and primary anilines. This functionalization can be reversed under neat conditions without palladium catalysis, favoring substitution at the chloro position. Additionally, selective substitution of the fluoro group under specific conditions is achievable, highlighting the compound's versatility in chemical synthesis (Stroup et al., 2007).

Synthesis of Fluoropyridines and Pyridones

The compound plays a role in the synthesis of diverse fluoropyridines and pyridones. For instance, it has been used to prepare 5-bromo-2-fluoro-3-pyridylboronic acid, which then participates in Suzuki reactions to yield various substituted fluoropyridines. These compounds can be further transformed into corresponding pyridones, demonstrating the compound's utility in the synthesis of complex organic structures (Sutherland & Gallagher, 2003).

Radiosynthesis of Fluoropyridines

In medical imaging, especially in positron emission tomography (PET), 5-Bromo-2-(chloromethyl)-3-fluoropyridine has been used in the radiosynthesis of fluoropyridines. This process involves palladium-catalyzed reactions and has been shown to yield various amino-fluoropyridines, which are valuable in PET imaging (Pauton et al., 2019).

Halogen-rich Intermediate Synthesis

The compound serves as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. It has been used in halogen dance reactions to generate pyridines with desired functionalities, which are important in medicinal chemistry research (Wu et al., 2022).

Creation of Structural Manifolds

5-Bromo-2-(chloromethyl)-3-fluoropyridine contributes to the creation of structural manifolds from a common precursor. Its derivatization has led to the synthesis of various halopyridines and pyridinecarboxylic acids, which are useful in different chemical transformations (Schlosser & Bobbio, 2002).

Selective Amination

Selective amination studies of polyhalopyridines, using compounds like 5-Bromo-2-(chloromethyl)-3-fluoropyridine, have shown high yields and excellent chemoselectivity. These findings are significant in the field of organic synthesis, where selective amination is a crucial reaction (Ji et al., 2003).

属性

IUPAC Name |

5-bromo-2-(chloromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCLSNFHTTYJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(chloromethyl)-3-fluoropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)

![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)

![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)

![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)